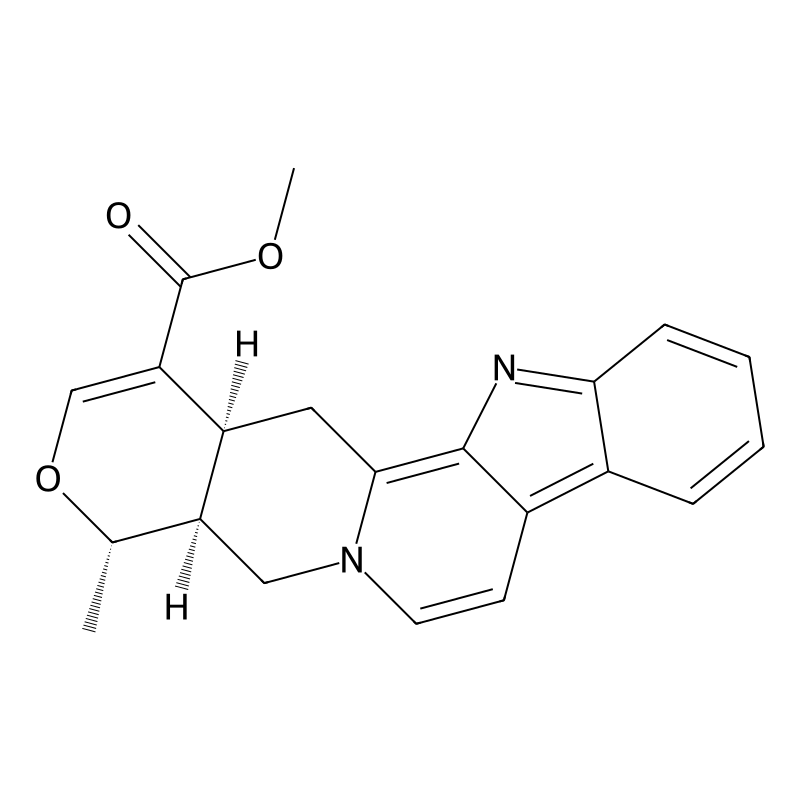

Alstonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alstonine (CAS 642-18-2) is a pentacyclic heteroyohimbine-type indole alkaloid and anhydronium base naturally found in Rauvolfia and Catharanthus species. As a high-value reference standard and pharmacological probe, it is primarily procured for its highly specific 5-HT2A/C receptor agonism, its atypical antipsychotic profile lacking D2 receptor affinity, and its potent, slow-acting antiplasmodial properties [1]. Commercially, its stereochemical purity—specifically its differentiation from its diastereomer serpentine—and its high selectivity index make it a critical baseline material for neuropharmacological screening, botanical extract standardization, and the directed biosynthesis of novel halogenated alkaloid libraries [2].

Substituting alstonine with structurally related indole alkaloids, such as its diastereomer serpentine or the classic Rauvolfia alkaloid reserpine, fundamentally compromises assay integrity and application performance. While serpentine shares the same molecular weight and core scaffold, it acts as a topoisomerase inhibitor rather than a 5-HT2A/C agonist, completely altering the pharmacological readout in neurological models [1]. Furthermore, unlike reserpine or haloperidol, alstonine does not bind to D2 dopamine receptors, meaning any substitution with standard antipsychotic alkaloids will reintroduce unwanted extrapyramidal symptoms (catalepsy) into in vivo models [2]. In biosynthetic applications, the enzymes required to process alstonine precursors (e.g., alstonine synthase) are well-characterized, whereas the equivalent pathways for serpentine remain unelucidated, making alstonine uniquely suited for heterologous expression and analog generation [3].

References

- [1] Yamamoto et al., Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. Plant Physiology (2021)

- [2] Linck et al., Original mechanisms of antipsychotic action by the indole alkaloid alstonine. (2015)

- [3] D'Auria et al., Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Front. Bioeng. Biotechnol. (2022)

Absence of Cross-Resistance in Multi-Drug Resistant P. falciparum Assays

In standard 72-hour in vitro growth inhibition assays against Plasmodium falciparum, alstonine demonstrates a highly stable efficacy profile across both sensitive and multi-drug resistant strains. When tested against the multi-drug resistant FCR3 and C2B lines, alstonine maintained a Resistance Index (RI) of < 1.4, with an IC50 of 0.17–0.18 µM. In stark contrast, the standard control atovaquone exhibited an RI of > 2000, and cycloguanil showed an RI of > 140 under identical conditions [1].

| Evidence Dimension | Resistance Index (RI) in P. falciparum FCR3/C2B vs 3D7 |

| Target Compound Data | Alstonine (RI < 1.4; IC50 ~0.17 µM) |

| Comparator Or Baseline | Atovaquone (RI > 2000) / Cycloguanil (RI > 140) |

| Quantified Difference | >1000-fold lower resistance index compared to atovaquone |

| Conditions | 72-hour in vitro growth inhibition assay, P. falciparum multi-drug resistant lines |

Procuring alstonine provides a stable, non-cross-resistant positive control for slow-action antimalarial screening panels where standard agents fail.

Atypical Antipsychotic Profile via D2 Receptor Exclusion

Alstonine is uniquely distinguished from standard antipsychotic benchmarks by its complete lack of D2 dopamine receptor (D2R) binding. Quantitative autoradiography (QAR) in mouse caudate-putamen and nucleus accumbens models confirms that alstonine at concentrations up to 100 mM does not modify [3H]nemonapride binding at D2R. Instead, its activity is mediated via 5-HT2A/C agonism. In contrast, the standard baseline haloperidol strongly binds D2R, inducing severe catalepsy in identical in vivo models [1].

| Evidence Dimension | D2 Dopamine Receptor Binding |

| Target Compound Data | Alstonine (No displacement of [3H]nemonapride up to 100 mM) |

| Comparator Or Baseline | Haloperidol (Strong D2R binding / induces catalepsy) |

| Quantified Difference | Absolute exclusion of D2R binding for alstonine vs high affinity for haloperidol |

| Conditions | Quantitative autoradiography (QAR) in mouse striatal tissue |

This strict D2R exclusion makes alstonine an essential procurement choice for researchers requiring a pure 5-HT2A/C-mediated atypical antipsychotic probe without extrapyramidal confounders.

Heterologous Expression Compatibility for Halogenated Analog Generation

For the generation of novel alkaloid libraries, alstonine serves as a highly processable target due to the full characterization of its biosynthetic enzymes (e.g., alstonine synthase, CrAS). When expressed heterologously in Nicotiana benthamiana, the alstonine pathway successfully processes non-natural substrates to yield 4-fluoro, 5-fluoro, 6-fluoro, and 7-chloro-alstonine. Conversely, its diastereomer serpentine cannot currently be targeted for directed biosynthesis because the specific synthase (CrSS) required for its stereoselective oxidation remains unelucidated [1].

| Evidence Dimension | Directed biosynthesis yield of halogenated analogs |

| Target Compound Data | Alstonine pathway (Successfully yields 4-, 5-, 6-fluoro-alstonine in vivo) |

| Comparator Or Baseline | Serpentine pathway (Incompatible / zero yield due to unknown CrSS enzyme) |

| Quantified Difference | Complete pathway compatibility for alstonine vs absolute block for serpentine |

| Conditions | Heterologous expression in N. benthamiana using non-natural fluorinated substrates |

Buyers developing synthetic biology platforms or novel fluorinated heteroyohimbine libraries must utilize the alstonine pathway, as the serpentine equivalent is not viable.

Exceptionally High Selectivity Index in Cellular Assays

In cellular handling and high-throughput screening contexts, alstonine exhibits an exceptionally high safety margin. It demonstrates an IC50 of >200 µM against human Neonatal Foreskin Fibroblasts (NFF), while maintaining an IC50 of 0.18 µM against target pathogens (P. falciparum). This yields a Selectivity Index (SI) of >1111. This is vastly superior to the standard early-lead criteria (SI > 100), ensuring that baseline mammalian cytotoxicity does not confound assay readouts [1].

| Evidence Dimension | Selectivity Index (SI) (Mammalian cell IC50 / Pathogen IC50) |

| Target Compound Data | Alstonine (SI > 1111; NFF IC50 > 200 µM) |

| Comparator Or Baseline | Standard early-lead criteria (SI > 100) |

| Quantified Difference | >10-fold higher selectivity index than the standard early-lead threshold |

| Conditions | In vitro growth inhibition assay comparing P. falciparum 3D7 vs human Neonatal Foreskin Fibroblasts (NFF) |

The high selectivity index ensures that alstonine can be utilized at high concentrations in complex cellular assays without triggering background mammalian cytotoxicity.

Reference Standard for 5-HT2A/C-Mediated Neuropharmacology

Due to its complete lack of D2 dopamine receptor binding and potent 5-HT2A/C agonism, alstonine is the ideal reference standard for screening novel atypical antipsychotics and anxiolytics where extrapyramidal symptoms (catalepsy) must be avoided [1].

Positive Control in Slow-Action Antimalarial Screening

Because alstonine maintains an IC50 of ~0.17 µM and a Resistance Index of < 1.4 against multi-drug resistant P. falciparum strains (unlike atovaquone or cycloguanil), it is a critical baseline material for validating slow-action antimalarial assays[2].

Precursor Pathway for Halogenated Alkaloid Biosynthesis

Utilizing the fully characterized alstonine synthase (CrAS) pathway, alstonine and its precursors are the preferred substrates for heterologous expression systems (e.g., in N. benthamiana) aimed at generating novel fluorinated or chlorinated heteroyohimbine libraries, an application where its diastereomer serpentine fails [3].

Botanical Extract Standardization and Quality Control

As a major bioactive component of Picralima nitida and Rauvolfia species, stereochemically pure alstonine is required as an analytical standard to differentiate extracts from those dominated by the topoisomerase-inhibiting diastereomer serpentine [4].

References

- [1] Linck et al., Original mechanisms of antipsychotic action by the indole alkaloid alstonine. (2015)

- [2] Arnold et al., Antiplasmodial activity of the natural product compounds alstonine and himbeline. Int J Parasitol Drugs Drug Resist. (2021)

- [3] D'Auria et al., Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Front. Bioeng. Biotechnol. (2022)

- [4] Yamamoto et al., Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. Plant Physiology (2021)

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Cachet X, Porée FH, Michel S, Lemoine P. Tetra-hydro-alstonine. Acta Crystallogr Sect E Struct Rep Online. 2013 Aug 7;69(Pt 9):o1389-90. doi: 10.1107/S1600536813021168. eCollection 2013. PubMed PMID: 24427031; PubMed Central PMCID: PMC3884471.

3: Herrmann AP, Lunardi P, Pilz LK, Tramontina AC, Linck VM, Okunji CO, Gonçalves CA, Elisabetsky E. Effects of the putative antipsychotic alstonine on glutamate uptake in acute hippocampal slices. Neurochem Int. 2012 Dec;61(7):1144-50. doi: 10.1016/j.neuint.2012.08.006. Epub 2012 Aug 25. PubMed PMID: 22940693.

4: Linck VM, Bessa MM, Herrmann AP, Iwu MM, Okunji CO, Elisabetsky E. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine. Prog Neuropsychopharmacol Biol Psychiatry. 2012 Jan 10;36(1):29-33. doi: 10.1016/j.pnpbp.2011.08.022. Epub 2011 Sep 8. PubMed PMID: 21925231.

5: Linck VM, Herrmann AP, Piato AL, Detanico BC, Figueiró M, Flório J, Iwu MM, Okunji CO, Leal MB, Elisabetsky E. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. Evid Based Complement Alternat Med. 2011;2011:418597. doi: 10.1093/ecam/nep002. Epub 2011 Jun 23. PubMed PMID: 19189988; PubMed Central PMCID: PMC3140158.

6: de Moura Linck V, Herrmann AP, Goerck GC, Iwu MM, Okunji CO, Leal MB, Elisabetsky E. The putative antipsychotic alstonine reverses social interaction withdrawal in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2008 Aug 1;32(6):1449-52. doi: 10.1016/j.pnpbp.2008.04.013. Epub 2008 Apr 29. PubMed PMID: 18539376.

7: Elisabetsky E, Costa-Campos L. The alkaloid alstonine: a review of its pharmacological properties. Evid Based Complement Alternat Med. 2006 Mar;3(1):39-48. Epub 2006 Jan 16. PubMed PMID: 16550222; PubMed Central PMCID: PMC1375234.

8: Costa-Campos L, Iwu M, Elisabetsky E. Lack of pro-convulsant activity of the antipsychotic alkaloid alstonine. J Ethnopharmacol. 2004 Aug;93(2-3):307-10. Erratum in: J Ethnopharmacol. 2005 Feb 10;97(1):165. PubMed PMID: 15234769.

9: Costa-Campos L, Dassoler SC, Rigo AP, Iwu M, Elisabetsky E. Anxiolytic properties of the antipsychotic alkaloid alstonine. Pharmacol Biochem Behav. 2004 Mar;77(3):481-9. PubMed PMID: 15006458.

10: Costa-Campos L, Elisabetsky E, Lara DR, Carlson TJ, King SR, Ubillas R, Nunes DS, Iwu MM, Nkemjika CO, Ozioko A, Agwu CO. Antipsychotic profile of alstonine: ethnopharmacology of a traditional Nigerian botanical remedy. An Acad Bras Cienc. 1999;71(2):189-201. PubMed PMID: 10412490.

11: Costa-Campos L, Lara DR, Nunes DS, Elisabetsky E. Antipsychotic-like profile of alstonine. Pharmacol Biochem Behav. 1998 May;60(1):133-41. PubMed PMID: 9610935.

12: WAKIM KG, CHEN KK. The action of alstonine. J Pharmacol Exp Ther. 1947 May;90(1):57-67. PubMed PMID: 20241896.

13: WAKIM KG, CHEN KK. The action of alstonine. Fed Proc. 1947;6(1):380. PubMed PMID: 20249625.